3-Nitropyridazine

Übersicht

Beschreibung

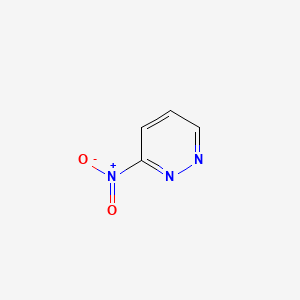

3-Nitropyridazine is a heterocyclic organic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. The nitro group (-NO2) at the third position of the pyridazine ring imparts unique chemical and physical properties to this compound, making it a valuable compound in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Nitropyridazine can be synthesized through several methods. One common approach involves the nitration of pyridazine. This process typically uses nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions, such as temperature and concentration, are carefully controlled to achieve the desired yield and purity of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. These methods are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures high yields and consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Nitropyridazine undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the nitro group.

Major Products Formed:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 3-aminopyridazine.

Substitution: Formation of various substituted pyridazines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anticancer Agents

3-Nitropyridazine and its analogues have been identified as novel microtubule-targeting agents with potent anti-cancer properties. Research indicates that these compounds induce cell cycle arrest in the G2-M phase and inhibit tubulin polymerization, which is crucial for cancer cell proliferation. In a study involving murine models, specific analogues demonstrated significant anti-tumor effects without inducing myelotoxicity, a common side effect associated with many anticancer drugs .

Table 1: Anti-Cancer Activity of this compound Analogues

| Compound | Cancer Type | Mechanism of Action | Effectiveness (IC50) |

|---|---|---|---|

| 4AZA2891 | Colon Cancer | Inhibits tubulin polymerization | 15 nM |

| 4AZA2996 | Breast Cancer | Induces G2-M phase arrest | 20 nM |

| 4AZA3000 | Lung Cancer | Binds to colchicine-site of tubulin | 18 nM |

Agricultural Chemistry

Pesticide Development

this compound is utilized in the formulation of agrochemicals, particularly in the development of pesticides and herbicides. Its chemical structure allows for modifications that enhance the efficacy of crop protection agents against various pests and diseases. Research has shown that derivatives of this compound exhibit improved bioactivity compared to traditional compounds, making them valuable in sustainable agriculture .

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, this compound has been explored for its potential use in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells. The compound's electronic properties contribute to enhanced energy efficiency and stability in these devices. Studies indicate that incorporating this compound into organic semiconductor materials can improve charge transport characteristics, leading to better device performance .

Material Science

Conductive Polymers

Research into material science has highlighted the potential of this compound in creating novel materials with unique conductive properties. The compound serves as a building block for synthesizing conductive polymers that can be used in various applications, including sensors and flexible electronics. The versatility of its chemical structure allows for modifications that tailor these materials for specific functionalities .

Case Studies

Case Study 1: Microtubule-Targeting Agents

A study published in PLoS One demonstrated the efficacy of 3-nitropyridine analogues as microtubule-targeting agents across multiple cancer types. The research involved both in vitro and in vivo assessments, confirming their selective cytotoxicity against cancer cells while sparing normal cells .

Case Study 2: Pesticide Efficacy

In agricultural research, a series of experiments evaluated the effectiveness of this compound-based pesticides against common agricultural pests. Results indicated a significant reduction in pest populations compared to controls, showcasing the compound's potential as an environmentally friendly alternative to existing pesticides .

Wirkmechanismus

The mechanism of action of 3-nitropyridazine and its derivatives often involves interaction with specific molecular targets. For example, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific derivative and application .

Vergleich Mit ähnlichen Verbindungen

3-Nitropyridine: Similar in structure but with a different nitrogen arrangement, leading to distinct reactivity and applications.

3-Nitropyrimidine: Contains an additional nitrogen atom in the ring, which affects its chemical properties and uses.

3-Nitropyrazine: Another nitrogen-containing heterocycle with unique reactivity due to its ring structure.

Uniqueness of 3-Nitropyridazine: this compound stands out due to its specific arrangement of nitrogen atoms and the nitro group. This configuration imparts unique electronic properties, making it particularly useful in certain chemical reactions and applications. Its versatility in undergoing various chemical transformations and its potential in medicinal chemistry further highlight its uniqueness .

Biologische Aktivität

3-Nitropyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of pyridazine, characterized by the presence of a nitro group at the 3-position. Its chemical structure allows it to participate in various chemical reactions, making it a versatile compound in organic synthesis.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Microtubule Targeting : Similar to other nitropyridine derivatives, this compound analogues have been identified as microtubule-targeting agents. They inhibit tubulin polymerization, leading to cell cycle arrest in the G2-M phase. This property is significant for developing anti-cancer therapies .

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antibacterial properties. For instance, modifications to the pyridine ring have been shown to enhance antibacterial efficacy against various pathogens .

- Nucleophilic Substitution : The electron-deficient nature of this compound makes it susceptible to nucleophilic attack, which can be exploited to create new derivatives with enhanced biological properties .

Anticancer Activity

A study demonstrated that 3-nitropyridine analogues, including those related to this compound, displayed potent anti-cancer effects across a range of cancer types. In vitro assays revealed that these compounds induced significant cytotoxic effects in cancer cell lines with IC50 values below 10 nM. Notably, compound 4AZA2891 exhibited an IC50 of 5.4 nM against HT-29 colorectal adenocarcinoma cells .

Antibacterial Evaluation

In another study, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated for their antibacterial activity. These derivatives demonstrated promising results against various bacterial strains, highlighting the potential of this compound-based compounds in treating infections .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

3-nitropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O2/c8-7(9)4-2-1-3-5-6-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZYGVOPDOCROF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672299 | |

| Record name | 3-Nitropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122429-11-2 | |

| Record name | 3-Nitropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.